molecular formula C6H10O3 B1215524 3-Oxohexanoic acid CAS No. 4380-91-0

3-Oxohexanoic acid

Cat. No. B1215524
CAS RN: 4380-91-0
M. Wt: 130.14 g/mol
InChI Key: BDCLDNALSPBWPQ-UHFFFAOYSA-N
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Patent
US06399653B1

Procedure details

50 g of resin-bound 2-oxopentanecarboxylic acid (1) are swollen in 200 ml of acetic acid and treated with 20 g of malonic acid (2). 10 g of anhydrous ammonium acetate are added and the mixture is heated to 50° C. After stirring carefully for 3 h, the resin is freed from the solution, washed thoroughly with DMF and methylene chloride and dried. 53 g of (3) are obtained. Removal of a sample using anhydrous TFA yields the free Meldrum's. acid derivative (3, Li-P=H) (HPLC, MS).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:7]CC)[CH2:3]C(O)=O.[C:10]([OH:16])(=[O:15])[CH2:11][C:12]([OH:14])=[O:13].C([O-])(=O)C.[NH4+]>C(O)(=O)C>[CH3:3][C:2]1([CH3:7])[O:16][C:10](=[O:15])[CH2:11][C:12](=[O:14])[O:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O=C(CC(=O)O)CCC
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring carefully for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed thoroughly with DMF and methylene chloride
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(OC(=O)CC(=O)O1)C
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: CALCULATEDPERCENTYIELD 191.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06399653B1

Procedure details

50 g of resin-bound 2-oxopentanecarboxylic acid (1) are swollen in 200 ml of acetic acid and treated with 20 g of malonic acid (2). 10 g of anhydrous ammonium acetate are added and the mixture is heated to 50° C. After stirring carefully for 3 h, the resin is freed from the solution, washed thoroughly with DMF and methylene chloride and dried. 53 g of (3) are obtained. Removal of a sample using anhydrous TFA yields the free Meldrum's. acid derivative (3, Li-P=H) (HPLC, MS).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:7]CC)[CH2:3]C(O)=O.[C:10]([OH:16])(=[O:15])[CH2:11][C:12]([OH:14])=[O:13].C([O-])(=O)C.[NH4+]>C(O)(=O)C>[CH3:3][C:2]1([CH3:7])[O:16][C:10](=[O:15])[CH2:11][C:12](=[O:14])[O:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O=C(CC(=O)O)CCC
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring carefully for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed thoroughly with DMF and methylene chloride
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(OC(=O)CC(=O)O1)C
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: CALCULATEDPERCENTYIELD 191.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.